1-(4-Cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate
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Overview
Description
1-(4-Cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their significant roles in medicinal chemistry and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The scalability of the synthetic route is crucial for meeting the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1-(4-Cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-3-carboxylate and its analogs share structural similarities and may exhibit comparable biological activities.
Naphthalene Derivatives: Compounds containing the naphthalene moiety, such as naphthalene-1-carboxylate, also share some chemical properties with 1-(4-Cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate
Uniqueness
The presence of the cyano group, in particular, adds to its versatility in various chemical reactions and biological interactions .
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(4-cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate |
InChI |
InChI=1S/C19H20N2O2/c1-13(23-19(22)15-5-4-10-21-12-15)16-9-8-14(11-20)17-6-2-3-7-18(16)17/h2-3,6-9,13,15,21H,4-5,10,12H2,1H3 |
InChI Key |
JLJMGSULWUXIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)C#N)OC(=O)C3CCCNC3 |
Origin of Product |
United States |
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